molecular formula C13H18O2 B14601084 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one CAS No. 59480-95-4

1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one

Katalognummer: B14601084
CAS-Nummer: 59480-95-4
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: ICDBSDJRHDUKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H14O2. It is characterized by a phenyl ring substituted with a hydroxy group and a dimethylpropyl group, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-(1-Hydroxy-2,2-dimethylpropyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 1-[4-(1-Keto-2,2-dimethylpropyl)phenyl]ethan-1-one.

    Reduction: Formation of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Vergleich Mit ähnlichen Verbindungen

    Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but lacks the ethanone group.

    1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone: Similar structure with a different substituent on the phenyl ring.

Uniqueness: 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a carbonyl group allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

CAS-Nummer

59480-95-4

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

1-[4-(1-hydroxy-2,2-dimethylpropyl)phenyl]ethanone

InChI

InChI=1S/C13H18O2/c1-9(14)10-5-7-11(8-6-10)12(15)13(2,3)4/h5-8,12,15H,1-4H3

InChI-Schlüssel

ICDBSDJRHDUKGE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C(C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.